N-benzyl-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-benzyl-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through nucleophilic substitution reactions, often involving halogenated pyridazines and appropriate nucleophiles.
Attachment of the Benzyl Group: The benzyl group is typically introduced via reductive amination or alkylation reactions.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings can engage in hydrogen bonding and hydrophobic interactions, while the carboxamide group can form additional hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-((6-(methylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
- N-benzyl-3-((6-(ethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
- N-benzyl-3-((6-(dimethylamino)pyrimidin-3-yl)oxy)pyrrolidine-1-carboxamide
Uniqueness
N-benzyl-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a pyridazine ring and a carboxamide group is not commonly found in other compounds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-benzyl-3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)16-8-9-17(21-20-16)25-15-10-11-23(13-15)18(24)19-12-14-6-4-3-5-7-14/h3-9,15H,10-13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTDIOBAHJSGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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